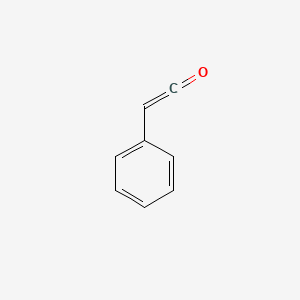
Phenyl ketene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl ketene is an organic compound with the formula (C_6H_5CH=C=O). It belongs to the class of compounds known as ketenes, which are characterized by the presence of a carbon-carbon double bond adjacent to a carbonyl group. This compound is a highly reactive intermediate used in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl ketene can be synthesized through several methods:
From α-chlorodiphenylacetyl chloride: This method involves the reaction of α-chlorodiphenylacetyl chloride with zinc at elevated temperatures (452–453 K) to produce this compound.
Pyrolysis of acetic anhydride: This method involves the thermal decomposition of acetic anhydride using a hot platinum wire, which results in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the pyrolysis of acetic anhydride or the reaction of acyl chlorides with zinc. These methods are favored due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Phenyl ketene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: this compound can participate in [2+2] cycloaddition reactions with alkenes, alkynes, and nitriles to form cyclobutanones.
Nucleophilic Additions: this compound reacts with nucleophiles such as water, alcohols, and amines to form corresponding addition products.
Electrophilic Additions: this compound can undergo electrophilic addition reactions with halogens and other electrophiles.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines.
Electrophiles: Halogens, acids.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
Cyclobutanones: Formed from cycloaddition reactions.
Hydroxy and alkoxy derivatives: Formed from nucleophilic addition reactions.
Halogenated derivatives: Formed from electrophilic addition reactions.
Scientific Research Applications
Phenyl ketene has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: this compound is used in the synthesis of polymers and copolymers, which have applications in materials science.
Biological Studies: It is used in the study of enzyme mechanisms and protein modifications due to its reactivity with nucleophilic amino acid residues.
Industrial Applications: this compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
Phenyl ketene exerts its effects through its highly reactive carbonyl group. The mechanism involves:
Comparison with Similar Compounds
Phenyl ketene can be compared with other ketenes such as:
Ethenone (H2C=C=O): The simplest ketene, which is less stable and more reactive than this compound.
Thioketene (C=S=C=O): A sulfur analog of ketene, which has different reactivity and stability compared to this compound.
Selenoketene (C=Se=C=O): A selenium analog of ketene, which is less commonly used but has unique reactivity properties.
Uniqueness of this compound: this compound is unique due to its aromatic phenyl group, which imparts distinct reactivity and stability compared to other ketenes. This makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
3496-32-0 |
|---|---|
Molecular Formula |
C8H6O |
Molecular Weight |
118.13 g/mol |
InChI |
InChI=1S/C8H6O/c9-7-6-8-4-2-1-3-5-8/h1-6H |
InChI Key |
RZGZTQYTDRQOEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14169311.png)
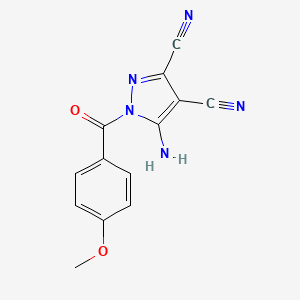
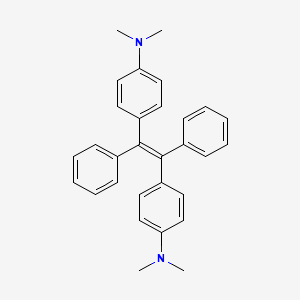

![(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester](/img/structure/B14169334.png)
![3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B14169351.png)
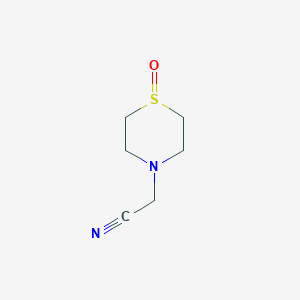
![Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate](/img/structure/B14169363.png)
![6-Amino-3,4-dipropyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14169365.png)
![5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B14169383.png)
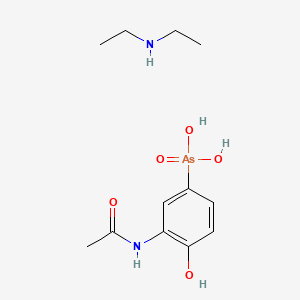
![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)
![9-(4-Methoxyphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B14169405.png)
